An In-depth Technical Guide to the Structure and Application of Boc-D-dap(dde)-OH
An In-depth Technical Guide to the Structure and Application of Boc-D-dap(dde)-OH
This guide provides a comprehensive technical overview of N-α-tert-butyloxycarbonyl-D-2,3-diaminopropionic acid, with the β-amino group protected by a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (dde) group, hereafter referred to as Boc-D-dap(dde)-OH. This specialized amino acid derivative is a critical tool for researchers, scientists, and drug development professionals engaged in advanced peptide synthesis. Its unique orthogonal protection scheme allows for the precise, site-specific modification of peptides, enabling the construction of complex architectures such as branched and cyclic peptides, as well as the conjugation of various molecular entities.
Core Concepts: The Power of Orthogonal Protection
In the realm of solid-phase peptide synthesis (SPPS), the ability to selectively deprotect one functional group while others remain intact is paramount. This principle, known as orthogonality , is the cornerstone of synthesizing complex, modified peptides. Boc-D-dap(dde)-OH is an exemplary embodiment of this principle, featuring two distinct protecting groups with mutually exclusive cleavage conditions.
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The Boc Group (N-α-protection): The tert-butyloxycarbonyl (Boc) group safeguards the α-amino group, the site of peptide bond formation in the growing polypeptide chain. The Boc group is labile to moderately strong acids, typically trifluoroacetic acid (TFA), and is a mainstay in one of the two primary SPPS strategies.
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The dde Group (N-β-protection): The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (dde) group protects the β-amino group on the diaminopropionic acid side chain. This enamine-type protecting group is stable to the acidic conditions used to remove the Boc group and the basic conditions used for Fmoc group removal.[1] The dde group is selectively cleaved under mild conditions using a dilute solution of hydrazine.[1]
This dual protection scheme allows for the assembly of a peptide backbone using standard Boc-based SPPS. Subsequently, the dde group on the Boc-D-dap(dde)-OH residue can be removed on the solid support, exposing a reactive secondary amine for further chemical elaboration without disturbing the rest of the peptide structure.
The Structure of Boc-D-dap(dde)-OH
The unique chemical architecture of Boc-D-dap(dde)-OH is central to its utility. Below is a two-dimensional representation of the molecule.
Figure 1: 2D structure of Boc-D-dap(dde)-OH.
Physicochemical Properties
A summary of the key physicochemical properties of Boc-D-dap(dde)-OH is provided in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₈N₂O₆ | [2] |
| Molecular Weight | 368.42 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Boiling Point (Predicted) | 551.4 ± 50.0 °C | [3] |
| Density (Predicted) | 1.182 ± 0.06 g/cm³ | [2] |
| SMILES | CC(=C1C(=O)CC(CC1=O)(C)C)NCNC(=O)OC(C)(C)C | [3] |
| CAS Number | 1263047-33-1 | [2] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Boc-D-dap(dde)-OH is in Boc-based SPPS to introduce a site for orthogonal modification. The following sections detail the experimental protocols for its incorporation and subsequent selective deprotection.
Experimental Protocol: Incorporation of Boc-D-dap(dde)-OH
This protocol outlines the manual steps for coupling Boc-D-dap(dde)-OH to a growing peptide chain on a solid support.
Materials and Reagents:
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Peptide-resin with a free N-terminal amine
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Boc-D-dap(dde)-OH
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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Dichloromethane (DCM), peptide synthesis grade
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N,N-Diisopropylethylamine (DIPEA)
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Coupling reagent (e.g., HBTU, HATU, or HOBt/DIC)
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Kaiser test kit
Step-by-Step Methodology:
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Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
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N-terminal Boc Deprotection (if applicable): If the N-terminal residue is Boc-protected, remove the Boc group by treating the resin with a solution of 50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.
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Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIPEA in DMF (2 x 2 minutes). Wash the resin again with DMF to remove excess base.
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Coupling Activation: In a separate vessel, dissolve Boc-D-dap(dde)-OH (2-3 equivalents relative to the resin loading) and a coupling agent such as HBTU (2-3 equivalents) in DMF.
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Coupling Reaction: Add DIPEA (4-6 equivalents) to the activated amino acid solution and immediately add it to the resin. Agitate the reaction mixture for 1-4 hours at room temperature.[4]
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Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the reaction. A negative result (yellow beads) indicates that the coupling is complete. If the test is positive (blue/purple beads), the coupling step should be repeated with a fresh solution of activated Boc-D-dap(dde)-OH.
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Washing: Once the coupling is complete, thoroughly wash the resin with DMF and then DCM to remove any unreacted reagents and byproducts. The resin is now ready for the next cycle of peptide synthesis or for the selective deprotection of the dde group.
Figure 2: Workflow for the incorporation of Boc-D-dap(dde)-OH in SPPS.
Experimental Protocol: Selective Deprotection of the dde Group
This protocol details the on-resin removal of the dde protecting group to unmask the β-amino group for further modification.
Materials and Reagents:
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Peptide-resin containing a Boc-D-dap(dde)-OH residue (N-terminus should be Boc-protected if it is to remain intact)
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Hydrazine monohydrate
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N,N-Dimethylformamide (DMF), peptide synthesis grade
Step-by-Step Methodology:
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Resin Preparation: Swell the peptide-resin in DMF in a reaction vessel.
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dde Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.[5] For some sterically hindered contexts, a 3% solution may be used.
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Deprotection Reaction: Drain the DMF from the resin and add the 2% hydrazine solution (approximately 25 mL per gram of resin).[5] Agitate the mixture gently at room temperature for 3-5 minutes.[6]
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Repeat Treatment: Drain the deprotection solution and repeat the hydrazine treatment two more times to ensure complete removal of the dde group.[6]
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Washing: Thoroughly wash the resin with DMF to remove the cleaved dde-hydrazine adduct and any residual hydrazine. The resin now has a free β-amino group ready for subsequent reactions.
Causality Behind Experimental Choices: The repeated, short treatments with dilute hydrazine are crucial for efficient dde removal without causing significant side reactions. The use of a 2% solution is generally sufficient and minimizes the risk of peptide cleavage at sensitive residues that can occur with higher hydrazine concentrations.[7]
Mechanism of dde Deprotection
The selective removal of the dde group by hydrazine proceeds through a well-defined mechanism.
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Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydrazine molecule on the enamine system of the dde group.[1]
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Intramolecular Cyclization: This is followed by an intramolecular cyclization, which leads to the formation of a stable pyrazole byproduct.[1]
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Release of the Free Amine: The cyclization event results in the cleavage of the carbon-nitrogen bond, releasing the free β-amino group of the diaminopropionic acid residue.
Figure 3: Simplified mechanism of hydrazine-mediated dde deprotection.
Conclusion
Boc-D-dap(dde)-OH is a powerful and versatile building block for advanced peptide synthesis. Its well-defined orthogonal protection strategy, coupled with robust and selective deprotection protocols, provides peptide chemists with a reliable method for introducing site-specific modifications. A thorough understanding of its structure, properties, and the mechanisms governing its application is essential for leveraging its full potential in the development of novel peptide-based therapeutics and research tools.
References
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ChemBK. BOC-D-DAP(DDE)-OH. Retrieved from [Link]
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Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
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PubChem. Boc-Dap-OH. Retrieved from [Link]
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P. E. Dawson, S. B. H. Kent. (2014). A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. Protein Science, 23(7), 835-844. Retrieved from [Link]
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AAPPTEC. Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
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ResearchGate. How to remove Dde protection in solution phase reaction? Retrieved from [Link]
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The Royal Society of Chemistry. A cathepsin B-triggered dual-functional fluorogenic cancer imaging probe. Retrieved from [Link]
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AAPPTEC. Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
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Aapptec Peptides. Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from [Link]
